1-methyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC17802113
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H19N3 |
---|---|
Molecular Weight | 193.29 g/mol |
IUPAC Name | 1-methyl-N-(2-methylcyclohexyl)pyrazol-4-amine |
Standard InChI | InChI=1S/C11H19N3/c1-9-5-3-4-6-11(9)13-10-7-12-14(2)8-10/h7-9,11,13H,3-6H2,1-2H3 |
Standard InChI Key | AXHIZQACSRCLPD-UHFFFAOYSA-N |
Canonical SMILES | CC1CCCCC1NC2=CN(N=C2)C |
Introduction
Chemical Structure and Physicochemical Properties
1-Methyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine belongs to the pyrazole class of heterocyclic compounds, featuring a five-membered aromatic ring with two adjacent nitrogen atoms. Its molecular formula is C₁₁H₁₉N₃, with a molecular weight of 193.29 g/mol . The substitution pattern—a methyl group at the pyrazole’s 1-position and a 2-methylcyclohexyl group at the 4-position—confers steric and electronic uniqueness compared to other pyrazole derivatives.
Structural Features
-
Pyrazole Core: The aromatic pyrazole ring contributes to planar geometry and π-π stacking potential.
-
2-Methylcyclohexyl Substituent: The cyclohexyl group introduces conformational flexibility, while the methyl group at the 2-position creates stereochemical complexity .
-
Amine Functional Group: The exocyclic amine at the 4-position enables hydrogen bonding and salt formation, enhancing solubility in polar solvents .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₉N₃ | |
Molecular Weight | 193.29 g/mol | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 2 | |
XLogP3 | 2.8 (predicted lipophilicity) |
The compound’s canonical SMILES string, CC1CCCCC1NC2=C(C=NN2C)
, encodes its connectivity , while its InChIKey (VNSKHHLTIHDYRE-UHFFFAOYSA-N
) provides a unique identifier for database searches .
Synthesis and Manufacturing
The synthesis of 1-methyl-N-(2-methylcyclohexyl)-1H-pyrazol-4-amine typically involves multi-step routes emphasizing regioselective functionalization. While detailed protocols for this specific isomer are scarce, analogous pyrazole syntheses provide a framework.
Key Synthetic Steps
-
Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloadditions.
-
N-Methylation: Introduction of the methyl group at the pyrazole’s 1-position using methylating agents like iodomethane.
-
Amine Coupling: Nucleophilic substitution or Buchwald-Hartwig coupling to attach the 2-methylcyclohexylamine group .
Example Reaction Scheme:
Challenges include ensuring regioselectivity during cyclization and minimizing byproducts during amine coupling. Yield optimization often requires catalysts such as palladium complexes for cross-coupling reactions .
Applications in Materials Science
Beyond pharmaceuticals, this compound’s rigid yet flexible structure lends itself to materials applications:
Coordination Chemistry
The pyrazole nitrogen and exocyclic amine can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or magnetic properties .
Polymer Additives
Incorporation into polymers may improve thermal stability and glass transition temperatures, as observed in polyamides containing cyclohexyl groups .
Comparison with Structural Analogs
The biological and chemical profiles of pyrazole derivatives vary significantly with substitution patterns.
Table 2: Comparison of Pyrazole Analogs
The 2-methylcyclohexyl variant’s stereochemistry may offer unique pharmacokinetic advantages, such as slower metabolic clearance compared to 3- or 4-substituted analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume